molecular formula C23H24N4OS B2776683 N-phenyl-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1112444-97-9

N-phenyl-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2776683
CAS No.: 1112444-97-9
M. Wt: 404.53
InChI Key: GUJNRMZLSPUZTP-UHFFFAOYSA-N
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Description

N-phenyl-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a phenyl group, a p-tolylthio group, and a pyridazinyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridazinyl intermediate: This involves the reaction of a suitable pyridazine derivative with a p-tolylthio compound under controlled conditions.

    Coupling with piperidine: The pyridazinyl intermediate is then coupled with a piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the phenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-phenyl-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-3-carboxamide: Similar compounds include other piperidine carboxamides with different substituents on the piperidine ring or the pyridazinyl group.

Uniqueness

    Structural Uniqueness: The presence of both a p-tolylthio group and a pyridazinyl group attached to the piperidine ring makes this compound unique compared to other piperidine carboxamides.

    Functional Uniqueness: Its specific chemical structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]-N-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c1-17-9-11-20(12-10-17)29-22-14-13-21(25-26-22)27-15-5-6-18(16-27)23(28)24-19-7-3-2-4-8-19/h2-4,7-14,18H,5-6,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJNRMZLSPUZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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